molecular formula C10H6N4 B14302722 1,4-Bis(diazo)-1,4-dihydronaphthalene CAS No. 113656-99-8

1,4-Bis(diazo)-1,4-dihydronaphthalene

Cat. No.: B14302722
CAS No.: 113656-99-8
M. Wt: 182.18 g/mol
InChI Key: DJYYDGBGLCYSDF-UHFFFAOYSA-N
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Description

1,4-Bis(diazo)-1,4-dihydronaphthalene is an organic compound characterized by the presence of two diazo groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(diazo)-1,4-dihydronaphthalene can be synthesized through the diazotization of 1,4-diaminonaphthalene. The process involves the following steps:

    Diazotization Reaction: 1,4-diaminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable nucleophile to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale diazotization processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(diazo)-1,4-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction of the diazo groups can yield hydrazine derivatives.

    Substitution: The diazo groups can participate in substitution reactions with nucleophiles, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the diazo groups under mild conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

1,4-Bis(diazo)-1,4-dihydronaphthalene has several scientific research applications:

    Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1,4-Bis(diazo)-1,4-dihydronaphthalene involves the reactivity of the diazo groups. These groups can undergo various transformations, such as:

    Electrophilic Attack: The diazo groups can act as electrophiles, reacting with nucleophiles to form new bonds.

    Radical Formation: Under certain conditions, the diazo groups can generate radicals, leading to radical-mediated reactions.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminonaphthalene: The precursor for the synthesis of 1,4-Bis(diazo)-1,4-dihydronaphthalene.

    1,4-Naphthoquinone: An oxidation product of this compound.

    1,4-Dihydronaphthalene: A reduced form of naphthalene with similar structural features.

Uniqueness

This compound is unique due to the presence of two diazo groups, which impart distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

113656-99-8

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

1,4-didiazonaphthalene

InChI

InChI=1S/C10H6N4/c11-13-9-5-6-10(14-12)8-4-2-1-3-7(8)9/h1-6H

InChI Key

DJYYDGBGLCYSDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=[N+]=[N-])C=CC(=[N+]=[N-])C2=C1

Origin of Product

United States

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